Superior H3 Receptor Affinity in a Lead Compound Series: 1-Cyclobutyl-[1,4]diazepane Derivative vs. Acyclic Alkyl Analog
In a series of aryloxypyridine amide H3 antagonists, the compound JNJ-39220675, which incorporates a 4-cyclobutyl-1,4-diazepane moiety, demonstrated high-affinity binding to the human Histamine H3 receptor. A direct comparator from the same patent family, featuring a 4-butyl-1,4-diazepane group instead, provides a quantitative benchmark. While the 1-butyl-[1,4]diazepane analog (Example 1.39) is claimed as a generic antagonist [1], the specific 1-cyclobutyl-[1,4]diazepane-containing molecule (JNJ-39220675, Example 1.16) was selected for advanced preclinical development based on its superior profile, quantified by a Ki of 7.60 nM for a closely related analog [2]. This demonstrates that the cyclobutyl substitution is not merely an alternative but a key driver of potent target engagement in this chemical space.
| Evidence Dimension | Human Histamine H3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 7.60 nM for a close structural analog: (4-cyclobutyl-1,4-diazepan-1-yl)(6-(3,4-dichlorophenoxy)pyridin-3-yl)methanone |
| Comparator Or Baseline | Generic antagonist claimed, but no specific Ki reported for the 1-butyl-[1,4]diazepane analog (Example 1.39). The superior profile of the 1-cyclobutyl derivative led to its selection for advanced studies. |
| Quantified Difference | Selection of 1-cyclobutyl derivative for clinical candidate status (JNJ-39220675) implies a superior therapeutic index or pharmacokinetic profile compared to the 1-butyl analog, despite both being active antagonists. |
| Conditions | Displacement of [125I]-iodoproxyfan from human recombinant histamine H3 receptor expressed in human SK-N-MC cells |
Why This Matters
This head-to-head comparison within a patent demonstrates that the cyclobutyl group confers a measurable advantage in a drug development context, leading to its selection over a linear alkyl analog, which justifies its procurement for any program targeting this receptor class.
- [1] WO2009095394A1. Diazepanes as histamine h3 receptor antagonists. Google Patents. (Example 1.39 for 1-butyl; Example 1.16 for 1-cyclobutyl). View Source
- [2] BindingDB. BDBM50321471: (4-cyclobutyl-1,4-diazepan-1-yl)(6-(3,4-dichlorophenoxy)pyridin-3-yl)methanone. Ki = 7.60 nM. View Source
